molecular formula C15H21NO8S2 B10758874 (1S,2S,3R,4S,5S)-2,3,4-Trihydroxy-5-(hydroxymethyl)cyclohexyl (1E)-2-phenyl-N-(sulfooxy)ethanimidothioate

(1S,2S,3R,4S,5S)-2,3,4-Trihydroxy-5-(hydroxymethyl)cyclohexyl (1E)-2-phenyl-N-(sulfooxy)ethanimidothioate

Cat. No.: B10758874
M. Wt: 407.5 g/mol
InChI Key: LZDZCEOFJWRJIA-GGASBGQWSA-N
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Description

(1S,2S,3R,4S,5S)-2,3,4-TRIHYDROXY-5-(HYDROXYMETHYL)CYCLOHEXYL (1E)-2-PHENYL-N-(SULFOOXY)ETHANIMIDOTHIOATE is a complex organic compound belonging to the class of cyclohexanols. These compounds contain an alcohol group attached to a cyclohexane ring.

Preparation Methods

The synthesis of (1S,2S,3R,4S,5S)-2,3,4-TRIHYDROXY-5-(HYDROXYMETHYL)CYCLOHEXYL (1E)-2-PHENYL-N-(SULFOOXY)ETHANIMIDOTHIOATE involves several steps. The synthetic route typically starts with the preparation of the cyclohexane ring, followed by the introduction of hydroxyl groups through oxidation reactions. The sulfooxyethanimidothioate moiety is then attached using specific reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The sulfooxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

(1S,2S,3R,4S,5S)-2,3,4-TRIHYDROXY-5-(HYDROXYMETHYL)CYCLOHEXYL (1E)-2-PHENYL-N-(SULFOOXY)ETHANIMIDOTHIOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting metabolic pathways. The sulfooxyethanimidothioate moiety plays a crucial role in its activity, potentially interacting with active sites of enzymes and altering their function. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other cyclohexanols and sulfooxy derivatives. Compared to these compounds, (1S,2S,3R,4S,5S)-2,3,4-TRIHYDROXY-5-(HYDROXYMETHYL)CYCLOHEXYL (1E)-2-PHENYL-N-(SULFOOXY)ETHANIMIDOTHIOATE is unique due to its specific combination of functional groups. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H21NO8S2

Molecular Weight

407.5 g/mol

IUPAC Name

[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate

InChI

InChI=1S/C15H21NO8S2/c17-8-10-7-11(14(19)15(20)13(10)18)25-12(16-24-26(21,22)23)6-9-4-2-1-3-5-9/h1-5,10-11,13-15,17-20H,6-8H2,(H,21,22,23)/b16-12-/t10-,11-,13-,14+,15+/m1/s1

InChI Key

LZDZCEOFJWRJIA-GGASBGQWSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1S/C(=N\OS(=O)(=O)O)/CC2=CC=CC=C2)O)O)O)CO

Canonical SMILES

C1C(C(C(C(C1SC(=NOS(=O)(=O)O)CC2=CC=CC=C2)O)O)O)CO

Origin of Product

United States

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